3-Heptanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
heptan-3-ol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H16O/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSECIXORKHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862251 | |
| Record name | 3-Heptanol | |
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Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], colourless oily liquid with a powerful, herbaceous odour | |
| Record name | 3-Heptanol | |
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| Record name | 3-Heptanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/392/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
insoluble in water; soluble in alcohol | |
| Record name | 3-Heptanol | |
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Density |
0.815-0.821 | |
| Record name | 3-Heptanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Vapor Pressure |
0.74 [mmHg] | |
| Record name | 3-Heptanol | |
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CAS No. |
589-82-2, 40617-58-1 | |
| Record name | 3-Heptanol | |
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| Record name | 3-Heptanol | |
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| Record name | 3-HEPTANOL | |
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| Record name | Heptan-3-ol | |
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| Record name | 3-HEPTANOL | |
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| Record name | xi-3-Heptanol | |
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Advanced Synthetic Methodologies for 3 Heptanol and Its Derivatives
Grignard Reaction Pathways
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The synthesis of 3-Heptanol via this pathway involves the nucleophilic addition of an organomagnesium halide to a suitable carbonyl precursor.
Nucleophilic Addition of Organomagnesium Halides to Carbonyl Precursors
The most direct Grignard route to this compound involves the reaction of propylmagnesium bromide with butanal. In this reaction, the propyl group of the Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of butanal. This addition reaction forms a magnesium alkoxide intermediate, which upon subsequent acidic workup, yields the final product, this compound.
CH₃CH₂CH₂MgBr + CH₃CH₂CH₂CHO → CH₃CH₂CH₂(CH₃CH₂CH₂)CHOMgBr CH₃CH₂CH₂(CH₃CH₂CH₂)CHOMgBr + H₃O⁺ → CH₃CH₂CH₂(CH₃CH₂CH₂)CHOH + Mg(OH)Br
This method is highly effective for producing secondary alcohols like this compound due to the strong nucleophilicity of the Grignard reagent and the electrophilicity of the aldehyde's carbonyl group.
Optimization of Reaction Conditions and Yields
To maximize the yield and purity of this compound, careful optimization of the reaction conditions is crucial. Key parameters that influence the outcome of the Grignard synthesis include temperature, solvent, and the stoichiometry of the reactants.
| Parameter | Optimized Condition | Rationale |
| Temperature | Low temperatures, typically between 0°C and -20°C, are preferred for the addition step. | Grignard reactions are exothermic. Low temperatures help to control the reaction rate, minimizing side reactions such as enolization of the aldehyde and Wurtz-type coupling of the Grignard reagent. |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents. | These solvents are effective at solvating the magnesium atom of the Grignard reagent, which is essential for its formation and reactivity. The solvent must be strictly anhydrous as Grignard reagents are highly reactive towards protic solvents like water. |
| Reactant Stoichiometry | A slight excess of the Grignard reagent (typically 1.1 to 1.2 equivalents) is often used. | This ensures the complete consumption of the more valuable aldehyde precursor. However, a large excess should be avoided to minimize side reactions and simplify purification. |
Controlling the rate of addition of the aldehyde to the Grignard solution is also important. Slow, dropwise addition helps to maintain a low concentration of the aldehyde in the reaction mixture, further suppressing side reactions. Under optimized conditions, yields of this compound from this Grignard synthesis can be significant.
Analysis of Side Products, e.g., Ketone Formation, and Mitigation Strategies
A significant side product in the Grignard synthesis of this compound is the formation of 3-heptanone. researchgate.net This can occur through the oxidation of the initially formed magnesium alkoxide intermediate by any unreacted aldehyde present in the reaction mixture, a process known as the Oppenauer-type oxidation. The 3-heptanone can then further react with the Grignard reagent to produce a tertiary alcohol, leading to a mixture of products and reducing the yield of the desired secondary alcohol.
Mitigation Strategies:
Inverse Addition: Adding the Grignard reagent to the aldehyde solution (inverse addition) can sometimes minimize the formation of the ketone by ensuring that the Grignard reagent is always in excess.
Low Temperature: As mentioned, maintaining a low reaction temperature is critical to slow down the rate of the side reactions.
Strictly Anhydrous Conditions: The presence of water can lead to the formation of byproducts and reduce the amount of active Grignard reagent available for the main reaction. All glassware and solvents must be thoroughly dried. studymode.com
Use of Cerium (III) Chloride: The addition of anhydrous cerium (III) chloride can selectively activate the carbonyl group for nucleophilic attack, thereby suppressing enolization and other side reactions. This is known as the Luche reduction conditions, although it is more commonly associated with hydride reductions, the principle of enhancing carbonyl reactivity is applicable.
Other potential side products include Wurtz-type coupling products (e.g., hexane from the coupling of two propyl groups) and unreacted starting materials. Careful control of reaction parameters and purification techniques such as distillation are necessary to isolate pure this compound.
Catalytic Reduction Approaches
Catalytic reduction offers an alternative and often more atom-economical route to this compound, typically starting from 3-heptanone. These methods involve the use of a catalyst to facilitate the addition of hydrogen across the carbonyl double bond.
Hydrogenation with Heterogeneous Catalysts
Heterogeneous catalysts are widely used in industrial processes due to their ease of separation from the reaction mixture. For the reduction of 3-heptanone to this compound, several heterogeneous catalysts have proven effective.
| Catalyst | Support | Conditions | Yield |
| Raney Nickel | - | Low pressure H₂, room temperature | Good to excellent |
| Palladium | Carbon (Pd/C) | H₂ gas, various pressures and temperatures | High |
| Platinum | Carbon (Pt/C) or Alumina (Pt/Al₂O₃) | H₂ gas, ambient or elevated temperature and pressure | High |
| Ruthenium | Carbon (Ru/C) or other supports | H₂ gas, mild to moderate conditions | High |
Raney Nickel , a porous nickel catalyst, is a particularly common and cost-effective choice for the hydrogenation of ketones. masterorganicchemistry.comsci-hub.sewikipedia.org The reaction is typically carried out by stirring the ketone with the Raney Nickel catalyst in a suitable solvent, such as ethanol, under a hydrogen atmosphere. The high surface area and adsorbed hydrogen on the catalyst facilitate the efficient reduction of the carbonyl group.
Ruthenium-based catalysts are also highly effective for ketone hydrogenation. acs.orgacs.orgnih.gov They often exhibit high activity and selectivity under mild reaction conditions. For instance, ruthenium pincer complexes have been shown to be efficient catalysts for the hydrogenation of ketones. acs.org
Chemo- and Regioselective Reduction of Ketones and Aldehydes
In the context of synthesizing this compound, the primary concern is the chemoselective reduction of the carbonyl group of 3-heptanone without affecting other potential functional groups in more complex derivatives.
Chemoselectivity: The catalysts mentioned above (Raney Ni, Pd/C, Pt/C, Ru/C) generally show high chemoselectivity for the hydrogenation of a ketone in the presence of less reactive functional groups such as arenes or esters, especially under mild conditions. For molecules containing both a ketone and an alkene, selective reduction can be more challenging. However, certain catalytic systems can achieve this. For example, some ruthenium and iridium catalysts are known for their ability to selectively reduce the carbonyl group of α,β-unsaturated ketones to allylic alcohols.
Regioselectivity: For the synthesis of this compound from a precursor like heptan-3-one, regioselectivity is not a concern as there is only one carbonyl group to be reduced. However, if starting from a diketone or a molecule with multiple reducible functional groups, the choice of catalyst and reaction conditions would be critical to ensure the selective reduction at the desired position. For instance, in a molecule with both an aldehyde and a ketone, it is often possible to selectively reduce the aldehyde over the ketone due to the higher reactivity of the former.
The development of catalysts with high chemo- and regioselectivity is an active area of research, with the aim of providing efficient and sustainable routes to a wide range of alcohols, including this compound.
Asymmetric Synthesis of Chiral Heptanol (B41253) Stereoisomers
The creation of stereochemically defined centers in this compound and its analogues is achieved through several powerful asymmetric methodologies. These approaches leverage chiral catalysts, auxiliaries, or reagents to direct the formation of a specific stereoisomer, thereby avoiding the need for classical resolution of racemic mixtures.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide a stereoselective reaction. wikipedia.orgsigmaaldrich.com One of the most effective methods for the asymmetric α-alkylation of carbonyl compounds is the SAMP/RAMP hydrazone methodology, developed by Corey and Enders. wikipedia.org This strategy has been successfully applied to the synthesis of chiral precursors for this compound derivatives, such as the stereoisomers of 4-methyl-3-heptanol (B77350). agri.gov.ilresearchgate.net
The synthesis begins with the formation of a hydrazone by reacting a ketone (e.g., 3-heptanone or a derivative) with a chiral auxiliary. The most common auxiliaries for this purpose are (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer, (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP). wikipedia.orgorgsyn.org The choice of SAMP or RAMP determines which enantiomer of the final product is obtained.
Following hydrazone formation, the next step involves deprotonation at the α-carbon using a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate is stabilized by chelation with the lithium ion, which holds it in a rigid conformation. wikipedia.org The subsequent alkylation reaction with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity, as the bulky chiral auxiliary sterically blocks one face of the azaenolate, directing the electrophile to the opposite face. wikipedia.org Finally, the chiral auxiliary is removed, typically by ozonolysis or hydrolysis, to yield the enantiomerically enriched α-alkylated ketone with high optical purity. researchgate.netmit.edu This chiral ketone can then be reduced using standard reducing agents like lithium aluminum hydride (LiAlH₄) to produce the desired chiral alcohol stereoisomers. researchgate.net
This methodology was instrumental in the preparation of all four stereoisomers of 4-methyl-3-heptanol, a known insect pheromone. agri.gov.ilresearchgate.netresearchgate.net The key step was the synthesis of (S)- and (R)-4-methyl-3-heptanone using SAMP and RAMP, respectively, which yielded the chiral ketones with optical purities of 97-98%. researchgate.net
Table 1: Key Steps in SAMP/RAMP-Mediated Asymmetric Synthesis
| Step | Description | Reagents | Outcome |
| 1. Hydrazone Formation | A ketone is condensed with a chiral auxiliary. | Ketone, SAMP or RAMP | Chiral Hydrazone |
| 2. Deprotonation | Formation of a rigid azaenolate intermediate. | Lithium Diisopropylamide (LDA) | Chiral Azaenolate |
| 3. α-Alkylation | The azaenolate reacts with an electrophile. | Alkyl Halide | Alkylated Hydrazone |
| 4. Auxiliary Cleavage | The chiral auxiliary is removed to yield the ketone. | Ozone (O₃) or Hydrolysis | Enantiomerically pure Ketone |
| 5. Reduction | The chiral ketone is reduced to the target alcohol. | LiAlH₄ or NaBH₄ | Chiral Alcohol |
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. magtech.com.cnnih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and enantioselectivity, making them ideal for asymmetric synthesis. researchgate.net For chiral alcohols like this compound, key biocatalytic methods include the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols via transesterification. magtech.com.cnnih.gov
Enzyme-catalyzed transesterification is a widely used method for resolving racemic mixtures of alcohols. nih.gov The process involves the selective acylation of one enantiomer of the alcohol by an acyl donor (like vinyl acetate), catalyzed by an enzyme, most commonly a lipase. agri.gov.il This results in a mixture of an acylated alcohol (ester) and the unreacted, enantiomerically pure alcohol, which can then be easily separated.
A notable application of this technique is the resolution of the diastereomeric pairs of 4-methyl-3-heptanol. researchgate.net After the reduction of chiral 4-methyl-3-heptanone, which produces a mixture of two diastereomeric alcohols, lipase AK-catalyzed transesterification with vinyl acetate was used to selectively acylate one diastereomer, allowing for the separation of the four distinct stereoisomers of 4-methyl-3-heptanol. agri.gov.ilresearchgate.net
Besides lipases, other enzymes such as alcohol dehydrogenases (ADHs) are used in the asymmetric reduction of ketones to produce chiral alcohols. nih.gov These enzymes, often used in whole-cell systems or as isolated enzymes, transfer a hydride from a cofactor (like NADPH or NADH) to the carbonyl group of a ketone, creating a stereogenic center with high enantiomeric excess. nih.gov Multi-enzyme "one-pot" systems have been developed where an ene-reductase (ER) first reduces a carbon-carbon double bond and an alcohol dehydrogenase (ADH) then reduces the ketone, sequentially creating two stereocenters with high control. nih.gov
Table 2: Comparison of Biocatalytic Methods for Chiral Alcohol Synthesis
| Method | Enzyme Type | Substrate | Process | Product |
| Kinetic Resolution | Lipase (e.g., Lipase AK) | Racemic Alcohol | Selective acylation of one enantiomer. | Enantiopure Alcohol + Ester |
| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Prochiral Ketone | Stereoselective reduction of the carbonyl group. | Enantiopure Alcohol |
| One-Pot Cascade | Ene-Reductase (ER) & ADH | α,β-Unsaturated Ketone | Sequential reduction of C=C and C=O bonds. | Diastereomerically pure Alcohol |
Asymmetric synthesis using boronic esters represents a highly efficient method for constructing chiral centers with exceptional stereocontrol. This approach, particularly the Matteson boronic ester homologation, has been successfully applied to the synthesis of insect pheromones like (3S,4S)-4-methyl-3-heptanol. nih.govpherobase.com
The strategy involves the reaction of a dichloromethyl)lithium with a chiral boronic ester, typically derived from a chiral diol like pinanediol. pherobase.com This reaction adds a single carbon unit to the boron atom, creating a new stereocenter. The high degree of stereoselectivity (often >99%) is directed by the chiral diol auxiliary attached to the boron atom. pherobase.com
The resulting α-chloro boronic ester is then treated with a Grignard reagent. This step induces a 1,2-migration of the alkyl group from boron to the adjacent carbon, displacing the chloride ion and creating a second stereocenter with excellent control over its configuration relative to the first. The stereochemical outcome of this rearrangement is highly predictable.
After the carbon-carbon bond-forming sequence, the boronic ester is oxidized, typically using hydrogen peroxide, to replace the boron atom with a hydroxyl group, yielding the target chiral alcohol. pherobase.com This methodology provides a powerful route to acyclic molecules with multiple contiguous stereocenters, as demonstrated in the synthesis of the (3S,4S) and other stereoisomers of 4-methyl-3-heptanol. nih.govnih.gov The versatility of this method allows for the construction of a wide array of chiral alcohols by varying the starting boronic ester and the Grignard reagent.
Table 3: General Sequence for Asymmetric Synthesis via Boronic Esters
| Step | Description | Key Reagents | Intermediate/Product |
| 1. Homologation | Addition of a one-carbon unit to a chiral boronic ester. | Dichloromethyllithium (LiCHCl₂) | α-Chloro Boronic Ester |
| 2. C-C Bond Formation | Nucleophilic addition and 1,2-migration. | Grignard Reagent (R-MgX) | Homologated Boronic Ester |
| 3. Oxidation | Replacement of the boron atom with a hydroxyl group. | Hydrogen Peroxide (H₂O₂), NaOH | Chiral Alcohol |
Mechanistic Investigations of 3 Heptanol Chemical Transformations
Oxidation Reactions
The oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones as the primary product. chemistrysteps.com In the case of 3-heptanol, this process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. jove.com
Selective Oxidation to Corresponding Ketones (e.g., 3-Heptanone)
The selective oxidation of this compound produces 3-heptanone. This transformation can be achieved using a range of oxidizing agents. Because this compound is a secondary alcohol, the oxidation process naturally stops at the ketone stage, as there are no further hydrogens on the alpha-carbon to be removed for oxidation to a carboxylic acid. chemistrysteps.comlibretexts.org
Common and effective methods for this conversion include the use of chromium-based reagents and other modern, milder alternatives. For instance, catalytic dehydrogenation of this compound is a direct route to producing 3-heptanone. chemicalbook.com Similarly, reagents like sodium hypochlorite can effectively oxidize this compound to 3-heptanone. study.com
| Oxidizing Agent | Typical Conditions | Product |
|---|---|---|
| Chromic Acid (H₂CrO₄) / Jones Reagent | Aqueous sulfuric acid, acetone | 3-Heptanone |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 3-Heptanone |
| Sodium Hypochlorite (NaOCl) | Acidic conditions | 3-Heptanone |
| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 3-Heptanone |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | 3-Heptanone |
Elucidation of Oxidation Mechanism with Various Reagents
The mechanisms for the oxidation of alcohols share common features but vary depending on the specific reagent used.
Chromium-Based Reagents (e.g., Jones Reagent) : The reaction of this compound with chromic acid begins with the formation of a chromate ester. chemistrysteps.com A base (often water) then removes the proton from the alpha-carbon in a step that resembles an E2 elimination, leading to the formation of the carbon-oxygen double bond of the ketone and a reduced chromium species. jove.commasterorganicchemistry.com
Pyridinium Chlorochromate (PCC) : PCC is a milder chromium-based reagent. The mechanism is similar to that of chromic acid, involving the formation of a chromate ester. A base, such as pyridine, then abstracts the alpha-proton to form the ketone. libretexts.org
Swern Oxidation : This method avoids toxic heavy metals. jove.com It involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The this compound then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base, like triethylamine, facilitates an intramolecular E2-like elimination to yield 3-heptanone. jove.com
Dess-Martin Periodinane (DMP) : This reaction also avoids chromium. The alcohol attacks the hypervalent iodine atom of the DMP, displacing an acetate group. A base then removes the alpha-proton, leading to the formation of the ketone and a reduced periodinane byproduct. jove.com
Reduction Reactions
Conversion to Hydrocarbons under Strong Reducing Conditions
The direct reduction of an alcohol's hydroxyl group to a hydrogen atom is not a straightforward process because the hydroxide ion (OH⁻) is a poor leaving group. libretexts.org Therefore, the conversion of this compound to its corresponding hydrocarbon, heptane, is typically achieved through a two-step sequence.
Conversion of the Hydroxyl Group into a Good Leaving Group : The -OH group is first converted into a group that can be more easily displaced. Common strategies include:
Formation of a Tosylate Ester : Reacting this compound with tosyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate (-OTs) group, which is an excellent leaving group. jove.com
Conversion to an Alkyl Halide : As detailed in the following section, this compound can be converted into 3-bromoheptane or 3-chloroheptane using reagents like PBr₃ or SOCl₂. libretexts.org
Reduction of the Intermediate : The resulting tosylate or alkyl halide is then reduced to heptane using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).
| Step | Reagent | Intermediate/Product | Mechanism |
|---|---|---|---|
| 1. Activation of -OH Group | Tosyl Chloride (TsCl) / Pyridine | 3-Heptyl Tosylate | Nucleophilic Acyl Substitution |
| 2. Reduction | Lithium Aluminum Hydride (LiAlH₄) | Heptane | SN2 |
| 1. Activation of -OH Group | Phosphorus Tribromide (PBr₃) | 3-Bromoheptane | SN2 |
| 2. Reduction | Lithium Aluminum Hydride (LiAlH₄) | Heptane | SN2 |
Nucleophilic Substitution Reactions
Replacement of the Hydroxyl Group with Other Functionalities
The hydroxyl group of this compound is a poor leaving group, but it can be converted into a good leaving group, allowing for nucleophilic substitution. libretexts.org This is typically achieved by protonating the alcohol under strongly acidic conditions. jove.com As a secondary alcohol, this compound can react via either Sₙ1 or Sₙ2 mechanisms, depending on the reagents and reaction conditions. jove.com
Reaction with Hydrogen Halides (HX) : In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an alkyloxonium ion (-OH₂⁺). libretexts.org The water molecule is an excellent leaving group. libretexts.org Its departure results in a secondary carbocation intermediate. This carbocation is then attacked by the halide nucleophile (e.g., Br⁻). This process follows an Sₙ1 mechanism. libretexts.org It is important to note that carbocation intermediates can potentially undergo rearrangements to form more stable carbocations, although significant rearrangement is less likely in this specific structure. chemistrysteps.comorganicchemistrytutor.com The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org
Reaction with SOCl₂ and PBr₃ : Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used to convert secondary alcohols into alkyl chlorides and bromides, respectively, typically under milder conditions than strong acids. libretexts.org These reactions generally proceed through an Sₙ2 mechanism. chemistrysteps.com In this mechanism, the reagent first activates the hydroxyl group, turning it into a good leaving group (e.g., a chlorosulfite intermediate with SOCl₂). jove.com The halide ion then acts as a nucleophile, attacking the carbon atom in a single, concerted step that displaces the leaving group and inverts the stereochemistry at the chiral center. chemistrysteps.com The Sₙ2 pathway avoids the formation of a carbocation intermediate and thus prevents rearrangements. csueastbay.edu
| Reagent | Product | Predominant Mechanism |
|---|---|---|
| HBr / H₂SO₄ | 3-Bromoheptane | SN1 |
| HCl / ZnCl₂ (Lucas Reagent) | 3-Chloroheptane | SN1 |
| Phosphorus Tribromide (PBr₃) | 3-Bromoheptane | SN2 |
| Thionyl Chloride (SOCl₂) / Pyridine | 3-Chloroheptane | SN2 |
Dehydration Reactions: E1 and E2 Pathway Analysis
The elimination of a water molecule from an alcohol to form an alkene is a cornerstone reaction in organic synthesis. For this compound, this dehydration typically proceeds in the presence of a strong acid catalyst and heat. The reaction can theoretically follow either a unimolecular (E1) or bimolecular (E2) pathway, but as a secondary alcohol, the E1 mechanism is predominantly favored. libretexts.orglibretexts.org
The acid-catalyzed dehydration of this compound via the E1 pathway involves a three-step mechanism:
Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group in this compound acts as a Lewis base, donating a pair of electrons to a proton (H⁺) from the acid catalyst, typically a hydronium ion (H₃O⁺) formed from acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). This rapid and reversible step forms a protonated alcohol, specifically a heptan-3-yloxonium ion. This conversion is critical because the hydroxyl group (⁻OH) is a poor leaving group, whereas the resulting water molecule (H₂O) in the oxonium ion is an excellent leaving group. libretexts.orglibretexts.org
Formation of a Carbocation: The C-O bond in the oxonium ion cleaves heterolytically, with the water molecule departing and taking both bonding electrons. This is the rate-determining step of the E1 mechanism and results in the formation of a secondary (2°) carbocation, the heptan-3-yl cation. libretexts.orglibretexts.org
Deprotonation to Form an Alkene: A weak base, typically a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the positively charged carbon. libretexts.org The electrons from the C-H bond then form a new π-bond, creating an alkene and regenerating the acid catalyst.
For the heptan-3-yl cation, deprotonation can occur from two different adjacent carbons (C2 or C4). According to Zaitsev's Rule , when multiple alkene products are possible, the major product is the more substituted (and therefore more stable) alkene. youtube.comadichemistry.com In the dehydration of this compound, removal of a proton from C2 yields 2-Heptene, while removal from C4 yields 3-Heptene. Since both 2-Heptene and 3-Heptene are disubstituted alkenes, they have similar stability, and a mixture of both products would be expected. reddit.com
| Feature | E1 Mechanism (favored for this compound) | E2 Mechanism (favored for primary alcohols) |
|---|---|---|
| Rate Determining Step | Unimolecular: Carbocation formation | Bimolecular: Concerted proton abstraction and leaving group departure |
| Intermediate | Carbocation | None (Transition state only) |
| Kinetics | First-order: Rate = k[Alcohol] | Second-order: Rate = k[Alcohol][Base] |
| Stereochemistry | Non-stereospecific | Requires anti-periplanar geometry |
| Rearrangements | Possible | Not possible |
Isotopic labeling is a powerful technique to probe reaction mechanisms. Using oxygen-18 (¹⁸O), a heavy isotope of oxygen, can provide definitive evidence for the E1 pathway in alcohol dehydration.
If the dehydration of this compound is conducted in the presence of water enriched with ¹⁸O (H₂¹⁸O), the mechanism can be elucidated. According to the E1 mechanism, the initial protonation step is reversible, and the subsequent loss of water to form the carbocation can also be reversible under certain conditions.
If the heptan-3-yl carbocation intermediate is formed, it can be attacked by an ¹⁸O-labeled water molecule from the solvent. If this newly formed ¹⁸O-labeled oxonium ion then deprotonates (reverting to the alcohol), the result is this compound with an ¹⁸O isotope incorporated into its hydroxyl group. If unreacted this compound is isolated from the reaction mixture and found to contain ¹⁸O, it provides strong evidence for the formation of a carbocation intermediate, a hallmark of the E1 mechanism. Conversely, a concerted E2 mechanism would not involve a carbocation intermediate and would not allow for the incorporation of ¹⁸O from the solvent into the starting alcohol.
The stability of the carbocation intermediate is a key factor governing the rate of E1 reactions. Carbocation stability follows the order: tertiary (3°) > secondary (2°) > primary (1°). The dehydration of this compound proceeds through a secondary carbocation (the heptan-3-yl cation). libretexts.org This intermediate is sufficiently stable to form under typical dehydration conditions (acid and heat), unlike the highly unstable primary carbocation that would be required for the dehydration of a primary alcohol.
In some alcohol dehydrations, the initially formed carbocation can rearrange via a hydride or alkyl shift to form a more stable carbocation. However, in the case of the heptan-3-yl cation, a 1,2-hydride shift from either adjacent carbon (C2 or C4) would only result in a different secondary carbocation (the heptan-2-yl cation). Since there is no energetic advantage in forming another secondary carbocation and no possibility of forming a more stable tertiary carbocation through a single shift, rearrangements are not a significant competing pathway in the dehydration of this compound.
| Carbocation Type | Structure Example | Relative Stability | Relevance to this compound |
|---|---|---|---|
| Tertiary (3°) | (CH₃)₃C⁺ | Most Stable | Not formed via simple rearrangement |
| Secondary (2°) | CH₃CH⁺CH₃ | Intermediate Stability | Intermediate formed in the reaction |
| Primary (1°) | CH₃CH₂⁺ | Least Stable | Not formed |
Intermolecular Interactions and Hydrogen Bonding Dynamics
The physical and chemical properties of this compound are largely dictated by the polar hydroxyl (-OH) group, which facilitates intermolecular interactions, most notably hydrogen bonding.
The first step in acid-catalyzed dehydration is an acid-base reaction between the alcohol and the acid catalyst. This compound, with lone pairs of electrons on its oxygen atom, acts as a weak base and accepts a proton from a strong acid like H₃O⁺.
R-OH + H₃O⁺ ⇌ R-OH₂⁺ + H₂O
This equilibrium lies to the left, as the pKa of a protonated secondary alcohol (an alkyloxonium ion) is approximately -2 to -3, making it a very strong acid. indiana.edu The pKa of the hydronium ion (H₃O⁺) is typically cited as -1.7. Because the pKa values are similar, a significant concentration of the protonated alcohol can be achieved only by using a high concentration of a strong acid. The equilibrium constant (Keq) for this reaction can be estimated using the formula Keq = 10^(pKa_product_acid - pKa_reactant_acid). This highlights the necessity of a strong acid to shift the equilibrium towards the protonated intermediate required for the E1 reaction to proceed. masterorganicchemistry.com
The hydroxyl group is the functional center of this compound, governing its reactivity and intermolecular interactions. msu.edualgoreducation.comlibretexts.org
Reactivity: The polarity of the C-O and O-H bonds makes the hydroxyl group a reactive site. britannica.com The oxygen atom is electron-rich and nucleophilic, while the hydrogen and adjacent carbon are electrophilic. msu.edulibretexts.org As discussed, its ability to act as a base allows it to be protonated, which is the key step in converting it into a good leaving group for elimination and substitution reactions.
Molecular Recognition and Hydrogen Bonding: The O-H group in this compound is both a hydrogen bond donor (via the H) and a hydrogen bond acceptor (via the O lone pairs). libretexts.orgchemguide.co.ukchemguide.co.uk This allows this compound molecules to form a network of hydrogen bonds with each other, resulting in a higher boiling point than nonpolar alkanes of similar molecular weight. libretexts.orgpassmyexams.co.uk This same capability allows it to interact with other polar molecules, including water, which explains its limited solubility. The hydrophobic heptyl chain, however, counteracts this, making this compound less soluble than smaller alcohols. libretexts.org These hydrogen bonding interactions are a fundamental form of molecular recognition, dictating how the molecule interacts with its environment, solvents, and other reactants. study.com
Biological Activities and Biochemical Pathways Involving 3 Heptanol
Role in Chemical Ecology and Pheromone Research
3-Heptanol and its structural analogs, particularly methylated forms, play a significant role in the chemical communication of insects. These compounds often function as pheromones, which are chemical substances released by an organism that elicits a specific behavioral or physiological response in another individual of the same species. Their roles as aggregation and trail pheromones have been subjects of detailed research in chemical ecology.
Analogs of this compound are crucial components of aggregation pheromones in several species of bark beetles (Coleoptera: Scolytidae). These pheromones are instrumental in coordinating mass attacks on host trees, a behavior that allows these insects to overcome the tree's natural defenses.
A notable example is the almond bark beetle, Scolytus amygdali. Research has tentatively identified (3S,4S)-4-methyl-3-heptanol as the primary component of its aggregation pheromone. nih.govresearchgate.net This compound works in conjunction with a synergist, (3S,4S)-4-methyl-3-hexanol, to attract other beetles to a suitable host tree. researchgate.net Similarly, female Scolytus multistriatus, the smaller European elm bark beetle, produce (3S,4S)-4-methyl-3-heptanol as a major component of their aggregation pheromone. researchgate.net The identification of these compounds has been a significant step in understanding the chemical ecology of these forest pests and has opened avenues for the development of pheromone-based monitoring and control strategies. researchgate.netusda.gov
Table 1: this compound Analogs as Aggregation Pheromone Components in Bark Beetles
| Insect Species | Compound | Pheromone Type | Synergist(s) |
| Scolytus amygdali (Almond Bark Beetle) | (3S,4S)-4-methyl-3-heptanol | Aggregation | (3S,4S)-4-methyl-3-hexanol |
| Scolytus multistriatus (Smaller European Elm Bark Beetle) | (3S,4S)-4-methyl-3-heptanol | Aggregation | Not specified in provided context |
| Scolytus scolytus | (4S)-4-methyl-3-heptanol | Aggregation | Not specified in provided context |
Stereoisomeric Effects on Behavioral Responses and Antagonist Identification
The behavioral response of insects to pheromones is often highly dependent on the stereochemistry of the chemical signal. In the context of this compound analogs, different stereoisomers can elicit dramatically different, and sometimes opposite, behavioral responses.
Field tests conducted on the almond bark beetle, Scolytus amygdali, have demonstrated the critical importance of stereoisomerism. While (3S,4S)-4-methyl-3-heptanol is attractive to the beetles, particularly in the presence of its synergist, other stereoisomers act as inhibitors. nih.govresearchgate.net Specifically, (3R,4S)- and (3R,4R)-4-methyl-3-heptanols have been shown to be inhibitory, reducing the attraction of beetles to traps baited with the attractive pheromone blend. nih.govresearchgate.net This antagonistic effect highlights the high degree of specificity in the olfactory receptors of these insects. The precise ratio of stereoisomers can, therefore, be a determining factor in the efficacy of a pheromone signal.
**Table 2: Stereoisomeric Effects of 4-methyl-3-heptanol (B77350) on *Scolytus amygdali***
| Stereoisomer | Behavioral Response |
| (3S,4S)-4-methyl-3-heptanol | Attraction (in combination with synergist) |
| (3R,4S)-4-methyl-3-heptanol | Inhibition |
| (3R,4R)-4-methyl-3-heptanol | Inhibition |
Identification as Trail Pheromones in Ant Species
In addition to their role as aggregation pheromones in bark beetles, derivatives of this compound also function as trail pheromones in certain ant species (Hymenoptera: Formicidae). Trail pheromones are used by social insects to mark paths from the nest to food sources, enabling efficient foraging and recruitment of nestmates.
The compound (3R,4S)-4-methyl-3-heptanol has been identified as the trail pheromone of the ant Leptogenys diminuta. stevens.edu This specific stereoisomer guides worker ants along a chemical trail. Another analog, (3R,4S)-4-methyl-3-hexanol, is a pheromone component for the ant Tetramorium impurum. mdpi.com The alarm pheromone of the ant Manica mutica has been identified as (S)-4-methyl-3-hexanone, a closely related ketone. mdpi.com These findings underscore the diverse roles of this compound analogs in the chemical communication systems of different insect orders.
Antimicrobial Efficacy and Mechanisms
While the role of this compound as a pheromone is well-documented, research also points towards its potential antimicrobial properties, a characteristic shared by many short to medium-chain alcohols.
Studies on long-chain fatty alcohols have shown that their antibacterial activity is often dependent on the length of their aliphatic carbon chain. researchgate.netnih.gov For instance, research on Staphylococcus aureus has demonstrated that alcohols with intermediate chain lengths, such as 1-nonanol, 1-decanol, and 1-undecanol, exhibit bactericidal activity. nih.gov While specific studies focusing solely on the antibacterial and antifungal spectrum of this compound are not extensively detailed in the provided search results, the known antimicrobial action of its isomers and other similar alcohols suggests its potential efficacy against a range of microorganisms. For example, 2-heptanol has demonstrated antifungal effects against Botrytis cinerea, a fungus that causes gray mold rot in many plant species. nih.gov
The primary mechanism by which many alcohols exert their antimicrobial effects is through the disruption of the cell membrane. mdpi.com The hydrophobic nature of these molecules allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. mdpi.com This insertion disrupts the structural integrity of the membrane, leading to increased permeability.
The consequences of this membrane disruption are multifaceted. It can lead to the leakage of essential intracellular components, such as ions (e.g., K+), nucleic acids, and proteins. nih.govnih.gov This leakage disrupts the electrochemical gradients across the membrane, which are vital for processes like ATP synthesis and transport of nutrients. The influx of extracellular substances and the loss of cellular contents ultimately lead to cell death. Studies on related compounds have shown that they can cause a breakdown of the cellular permeability barrier, leading to increased uptake of substances that are normally excluded from healthy cells.
Antioxidant Activity and Oxidative Stress Modulation
The metabolism of alcohols can be associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress. nih.govnih.govmdpi.com Oxidative stress occurs when there is an imbalance between the production of free radicals and the body's ability to counteract their harmful effects through its antioxidant defense systems. nih.govmdpi.com This state can lead to cellular damage, including lipid peroxidation and enzyme inactivation. nih.gov While the metabolism of ethanol is well-known to contribute to oxidative stress, the specific impact of this compound on cellular redox homeostasis remains an area requiring further investigation. nih.gov
Pharmacological and Toxicological Investigations
In biological systems, this compound is recognized as a significant metabolite of the solvent n-heptane. nih.gov Studies involving exposure of Sprague Dawley rats to n-heptane identified this compound and 2-Heptanol as the primary biotransformation products found in urine. nih.gov The metabolic conversion of the parent alkane, n-heptane, likely involves oxidation reactions catalyzed by cytochrome P450 enzymes to form the corresponding secondary alcohols.
Further investigation into the urine of workers from shoe and rubber factories exposed to technical heptane also revealed the presence of this compound, confirming this metabolic pathway in humans. nih.gov Alongside 2-Heptanol and this compound, a number of other metabolites of n-heptane have been identified, indicating a complex biotransformation process. nih.gov
Table 1: Identified Metabolites of n-Heptane in Rat and Human Urine
| Metabolite | Found in Rats | Found in Humans |
|---|---|---|
| 2-Heptanol | ✔ | ✔ |
| This compound | ✔ | ✔ |
| 4-Heptanol | ✔ | |
| 2-Heptanone | ✔ | ✔ |
| 3-Heptanone | ✔ | |
| 4-Heptanone | ✔ | |
| 2,5-Heptanedione | ✔ | ✔ |
| gamma-valerolactone | ✔ | |
| 2-ethyl-5-methyl-2,3-dihydrofuran | ✔ | |
| 2,6-dimethyl-2,5-dihydropyran | ✔ |
Source: Adapted from Perbellini et al., 1990. nih.gov
The application of this compound as a model compound in pharmacological research is not widely established. However, it has been utilized in toxicological screening studies to understand structure-activity relationships among alcohols. researchgate.net Such research helps in evaluating how chemical properties, like carbon chain length and the position of the hydroxyl group, influence a compound's biological effects, such as cytotoxicity. researchgate.net While related compounds like 4-methyl-3-heptanol have been studied extensively as insect pheromones, the direct use of this compound in broader pharmacological models is limited. nih.govresearchgate.net
The cytotoxicity of this compound has been evaluated in vitro using different cell lines. In a comparative study assessing the toxicity of various alcohols, this compound was tested on human hepatoma (Hep G2) and porcine kidney epithelial (LLC-PK1) cell lines. researchgate.net The study aimed to identify alcohols with lower toxicity profiles compared to a reference compound, 2-ethyl-1-butanol. researchgate.net
In the LLC-PK1 cell line, this compound was among the top three candidates showing lower cellular toxicity compared to the reference alcohol. researchgate.net Generally, the LLC-PK1 cell line exhibited higher viability levels when exposed to alcohols with fewer than eight carbon atoms. researchgate.net While several alcohols showed reduced toxicity in the Hep G2 cell line, this compound's effect was less pronounced compared to its performance in the LLC-PK1 line. researchgate.net
Table 2: Comparative Cytotoxicity of Selected Alcohols in Cell Lines
| Compound | Cell Line | Cell Viability (% of Control) | Relative Toxicity |
|---|---|---|---|
| This compound | LLC-PK1 | High | Low |
| This compound | Hep G2 | Moderate | Moderate |
| 2-Hexanol | LLC-PK1 | High | Low |
| 3,3-Dimethyl-1-butanol | LLC-PK1 | High | Low |
| 2-Ethyl-1-butanol | LLC-PK1 | Reference | Reference |
| 2-Ethyl-1-hexanol | Hep G2 | High | Low |
| 3-Pentanol | Hep G2 | High | Low |
Source: Data synthesized from Hansen et al., 2018. researchgate.net
Enzymatic Interactions and Metabolic Pathway Modulation
The primary documented enzymatic interaction involving this compound is its formation as a metabolite from n-heptane, a process mediated by oxidative enzymes such as those in the cytochrome P450 family. nih.gov As a secondary alcohol, this compound can serve as a substrate for further enzymatic reactions, primarily oxidation by alcohol dehydrogenases (ADHs). This interaction would convert this compound into its corresponding ketone, 3-heptanone, which has also been identified as a metabolite of n-heptane. nih.gov
The modulation of metabolic pathways by this compound is intrinsically linked to its metabolism. The oxidation of alcohols by NAD+-dependent dehydrogenases affects the cellular ratio of NADH to NAD+. An increase in this ratio can have widespread consequences on metabolic pathways that rely on these cofactors, such as glycolysis, gluconeogenesis, and fatty acid oxidation. youtube.com While the specific effects of this compound on these pathways have not been detailed, the general principles of alcohol metabolism suggest that its processing can influence cellular energy state and substrate utilization. nih.gov
Role as Substrate or Inhibitor in Enzymatic Reactions
This compound, a seven-carbon secondary alcohol, is recognized as a metabolite in various organisms and can participate in enzymatic reactions, primarily as a substrate for oxidative enzymes. The primary enzymes responsible for the metabolism of alcohols in most biological systems are alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes. winthrop.eduwikipedia.org While specific kinetic data for this compound are limited in publicly available literature, its role as a substrate can be inferred from the known activities of these enzyme families with other secondary alcohols.
Alcohol Dehydrogenase (ADH):
Alcohol dehydrogenases are a group of enzymes that catalyze the reversible oxidation of alcohols to their corresponding aldehydes or ketones, using nicotinamide adenine dinucleotide (NAD+) as a cofactor. wikipedia.orgproteopedia.org It is well-established that ADHs can act on a variety of primary and secondary alcohols. However, studies have shown that secondary alcohols are generally poorer substrates for ADH compared to primary alcohols, exhibiting lower reaction rates. proteopedia.orgbohrium.com The oxidation of this compound by ADH would result in the formation of 3-heptanone.
The general reaction catalyzed by ADH is as follows:
This compound + NAD⁺ ⇌ 3-Heptanone + NADH + H⁺
Interactive Data Table: Comparative Substrate Activity for Alcohol Dehydrogenase (ADH)
| Substrate | Enzyme Source | Relative Activity (%) |
|---|---|---|
| Ethanol (Primary Alcohol) | Yeast | 100 |
| 1-Propanol (Primary Alcohol) | Yeast | 85 |
| 2-Propanol (Secondary Alcohol) | Yeast | 15 |
| This compound (Secondary Alcohol) | Yeast (Estimated) | <15 |
This table presents representative data for the relative activity of yeast alcohol dehydrogenase with different alcohol substrates. The value for this compound is an estimation based on the general observation that longer-chain and secondary alcohols are poorer substrates for this enzyme.
Cytochrome P450 (CYP) Enzymes:
The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of a wide range of xenobiotics, including alcohols. nih.govclinpgx.org Specifically, enzymes from the CYP2E1 family are known to be involved in the oxidation of alcohols. wcrj.net Research on the metabolism of n-heptane has shown that it can be oxidized by cytochrome P450 to form various heptanol (B41253) isomers, including 1-heptanol, 2-heptanol, this compound, and 4-heptanol. This indicates that this compound can be both a product of CYP-mediated metabolism of n-heptane and a substrate for further oxidation by these enzymes. The oxidation of this compound by CYP enzymes would also likely yield 3-heptanone.
There is currently a lack of evidence to suggest that this compound acts as a significant inhibitor of major metabolic enzymes.
Influence on Metabolic Pathways in Biological Systems
The introduction of this compound into a biological system can influence several metabolic pathways, primarily due to its metabolism and its physical properties as a short-chain alcohol.
Cellular Respiration:
Fatty Acid Metabolism:
The metabolism of alcohols, including presumably this compound, can significantly affect lipid metabolism, particularly in the liver. nih.gov The increased NADH/NAD+ ratio resulting from alcohol oxidation inhibits fatty acid oxidation (β-oxidation). wikipedia.org This is because key enzymes in the β-oxidation spiral are dependent on NAD+. The inhibition of fatty acid breakdown, coupled with an increase in the synthesis of fatty acids and triglycerides, can lead to the accumulation of fat within hepatocytes, a condition known as steatosis. jci.org
Interactive Data Table: Potential Effects of this compound on Key Metabolic Enzymes
| Metabolic Pathway | Enzyme | Potential Effect of this compound Metabolism |
|---|---|---|
| Glycolysis | Pyruvate Dehydrogenase | Inhibition (due to increased NADH) |
| Citric Acid Cycle | Isocitrate Dehydrogenase | Inhibition (due to increased NADH) |
| Citric Acid Cycle | α-Ketoglutarate Dehydrogenase | Inhibition (due to increased NADH) |
| Fatty Acid Oxidation | β-oxidation enzymes | Inhibition (due to increased NADH) |
This table outlines the potential inhibitory effects on key metabolic enzymes resulting from the increased NADH/NAD+ ratio caused by the oxidation of this compound.
Volatile Organic Compound (VOC) Biomarker:
This compound has been identified as a volatile organic compound (VOC) in the breath and other bodily fluids of individuals with certain diseases, including non-alcoholic fatty liver disease (NAFLD). nih.gov The presence and concentration of such VOCs can reflect underlying alterations in metabolic pathways. nih.gov While the precise biochemical pathways leading to the production of this compound as a biomarker are still under investigation, its presence suggests a potential link to dysregulated metabolic processes, possibly involving fatty acid metabolism and oxidative stress.
Advanced Analytical and Spectroscopic Characterization of 3 Heptanol
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of 3-Heptanol, enabling its separation from complex matrices and the quantification of its enantiomeric forms.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. youtube.com In this method, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nist.gov
The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is essential for its identification in unknown samples. nist.govnist.gov The fragmentation pattern observed in the mass spectrum allows for unambiguous confirmation of the compound's structure. For trace analysis, GC-MS offers high sensitivity, making it suitable for detecting low concentrations of this compound in various samples.
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₆O |
| Molecular Weight | 116.20 g/mol nist.govnih.gov |
| CAS Registry Number | 589-82-2 nist.gov |
This data is compiled from the NIST Chemistry WebBook and PubChem. nist.govnih.gov
As this compound possesses a chiral center at the third carbon atom, it exists as a pair of enantiomers, (R)-3-Heptanol and (S)-3-Heptanol. Chiral Gas Chromatography is the primary technique for separating and quantifying these enantiomers. gcms.czresearchgate.netsigmaaldrich.com This method utilizes a chiral stationary phase (CSP), typically a cyclodextrin derivative, which interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. gcms.czresearchgate.net
Research has shown that the derivatization of chiral alcohols, such as through acetylation, can enhance the separation of their enantiomers on a chiral column. nih.gov This is because the formation of esters can increase the volatility and the strength of the chiral recognition between the analyte and the stationary phase. nih.gov While specific studies on this compound are not as prevalent as for other alcohols like 2-heptanol, the principles of enantiomeric separation are directly applicable. The separation factor (α), a measure of the degree of separation between two enantiomers, can be significantly improved through such derivatization. nih.gov
Table 2: Representative Chiral GC Separation Data for a Chiral Heptanol (B41253) Derivative
| Compound | Chiral Stationary Phase | Separation Factor (α) |
|---|
Data adapted from studies on the acylation of chiral alcohols for GC analysis. A separation factor greater than 1.5 indicates baseline resolution. nih.gov
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, including those involving this compound. chemistryhall.comquora.comukessays.comrsc.org The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture). chemistryhall.comukessays.com
During a chemical reaction, such as the oxidation of this compound to 3-heptanone, TLC can be used to track the consumption of the starting material and the formation of the product. By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system, the progress of the reaction can be visualized. quora.com The starting alcohol is generally more polar than the resulting ketone, and thus will have a lower retention factor (Rf) on a polar stationary phase like silica gel. chemistryhall.com
Table 3: Hypothetical TLC Monitoring of the Oxidation of this compound
| Time (minutes) | Spot 1 (this compound) | Spot 2 (3-Heptanone) |
|---|---|---|
| 0 | Present | Absent |
| 30 | Present (fainter) | Present |
This table illustrates the expected changes in a TLC plate during a reaction. The intensity of the spots would be visually assessed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of this compound. The ¹H NMR spectrum shows distinct signals for each type of proton in the molecule, and their chemical shifts, integration values, and splitting patterns reveal the connectivity of the atoms. chemicalbook.com Similarly, the ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.
For this compound, the proton attached to the carbon bearing the hydroxyl group (C3) would appear as a characteristic multiplet in the ¹H NMR spectrum. The protons of the adjacent methylene groups (C2 and C4) would also show distinct splitting patterns due to coupling with their neighbors. The terminal methyl groups (C1 and C7) would appear as triplets.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, experimental) |
|---|---|---|
| C1 | ~0.9 (t) | 14.1 |
| C2 | ~1.4 (m) | 29.8 |
| C3 | ~3.5 (m) | 73.1 |
| C4 | ~1.4 (m) | 36.6 |
| C5 | ~1.3 (m) | 22.9 |
| C6 | ~1.3 (m) | 27.9 |
¹H NMR predictions are based on standard chemical shift values. ¹³C NMR data is from spectral databases. (t = triplet, m = multiplet) nih.gov
Advanced NMR techniques, such as the use of chiral shift reagents, can be employed for the stereochemical assignment of the enantiomers of this compound. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
NMR spectroscopy can also be used to probe the molecular dynamics and relaxation phenomena of molecules like this compound. researchgate.netacs.orgacs.org The relaxation times, specifically the spin-lattice (T1) and spin-spin (T2) relaxation times, are sensitive to the rotational and translational motions of the molecule. researchgate.netacs.org
Molecular dynamics (MD) simulations are increasingly used to complement experimental NMR relaxation studies. researchgate.netacs.orgacs.org These simulations can model the behavior of molecules at an atomic level and provide insights into the factors that influence relaxation, such as intermolecular interactions and the effects of confinement. acs.orgacs.org For example, studies on related alkanes have shown that nanoconfinement can significantly reduce T1 and T2 relaxation times compared to the bulk liquid. acs.org These findings are relevant for understanding the behavior of this compound in various environments, such as within porous materials or at interfaces. The interplay between intramolecular and intermolecular dipole-dipole interactions governs the relaxation mechanisms, and MD simulations help to dissect these contributions. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, providing detailed insights into its molecular structure, functional groups, and intermolecular interactions. By analyzing the absorption of infrared radiation, specific vibrational modes within the molecule can be identified.
The IR spectrum of this compound is distinguished by characteristic absorption bands that confirm the presence of its key functional groups. The most prominent feature is the hydroxyl (-OH) group, which is highly indicative of an alcohol. The spectrum also clearly displays vibrations associated with the alkyl (C-H) framework of the molecule.
The primary vibrational modes for this compound are:
O-H Stretch: A strong and notably broad absorption band is typically observed in the region of 3200-3600 cm⁻¹. chegg.com This broadening is a direct consequence of hydrogen bonding between this compound molecules in the condensed phase. khanacademy.orgquora.com In the gas phase or in very dilute solutions with nonpolar solvents, where hydrogen bonding is minimal, this peak appears as a sharper band around 3700 cm⁻¹. libretexts.org
C-H Stretch: Strong, sharp peaks appearing in the 2850-3000 cm⁻¹ range are characteristic of the stretching vibrations of the C-H bonds within the ethyl and butyl groups of the molecule. chegg.com
C-O Stretch: A strong absorption band is present in the 1050-1210 cm⁻¹ range, corresponding to the stretching vibration of the carbon-oxygen bond. For a secondary alcohol like this compound, this peak is typically found within this region. libretexts.org
O-H Bend: A bending vibration for the O-H group can also be observed, generally in the 1260-1410 cm⁻¹ region. libretexts.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance | Functional Group |
|---|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Hydroxyl |
| C-H Stretch | 2850 - 3000 | Strong, Sharp | Alkyl |
| C-O Stretch | 1050 - 1210 | Strong | Secondary Alcohol |
| O-H Bend | 1260 - 1410 | Moderate | Hydroxyl |
In its liquid state, this compound exhibits significant intermolecular hydrogen bonding, where the hydrogen atom of one hydroxyl group is attracted to the oxygen atom of a neighboring molecule. This association leads to the formation of transient supramolecular structures, such as linear chains and cyclic oligomers or clusters. aip.orgresearchgate.net
IR spectroscopy is a primary tool for studying these phenomena. The formation of hydrogen bonds weakens the O-H covalent bond, causing its stretching vibration to occur at a lower frequency (a redshift) compared to a "free" (non-hydrogen-bonded) hydroxyl group. quora.comlibretexts.org This effect is responsible for the shift of the O-H band from around 3700 cm⁻¹ (in the vapor phase) to the broad absorption centered around 3350 cm⁻¹ in the liquid phase spectrum. libretexts.org
The breadth of the O-H absorption band is indicative of a wide distribution of hydrogen bond strengths and geometries within the liquid, corresponding to the various types of molecular clusters present (e.g., dimers, trimers, and larger aggregates). khanacademy.orgresearchgate.net Studies on branched isomers of heptanol have shown that steric hindrance around the hydroxyl group can influence the extent and nature of this hydrogen-bonding network. Molecules with greater steric hindrance exhibit narrower OH-stretching bands, suggesting a less pronounced hydrogen bonding network compared to linear alcohols. researchgate.net The specific position of the hydroxyl group in this compound, therefore, dictates the specific nature of its molecular aggregation.
Dielectric Spectroscopy for Relaxation Dynamics
Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. For associated liquids like this compound, this technique provides crucial information on the rotational dynamics of molecules and their hydrogen-bonded structures.
The dielectric spectra of many monohydroxy alcohols, including isomers of heptanol, are characterized by a prominent, slow, and often single-exponential relaxation process known as the Debye-like relaxation. jcdyre.dkaip.org This process is observed at frequencies lower than the main structural (α-) relaxation, which is associated with the cooperative movement of molecules at the glass transition. ruc.dk
The Debye-like relaxation in this compound is attributed to the reorientational dynamics of the total dipole moments of the hydrogen-bonded supramolecular structures (chains or clusters). aip.orgaps.org The breaking and reforming of hydrogen bonds is considered a key mechanism governing this relaxation process. dntb.gov.ua The strength of this Debye process, quantified by the Kirkwood correlation factor (gK), provides insight into the average orientation of molecular dipoles within these clusters. aip.orgjcdyre.dk A gK value greater than 1 suggests a preference for parallel dipole alignment, as found in linear hydrogen-bonded chains, while a gK value less than 1 can indicate the presence of ring-like structures with partially canceling dipole moments. aip.orgnimte.ac.cn
The dielectric behavior of this compound is highly sensitive to both its specific molecular architecture and external pressure.
Molecular Architecture: The position of the hydroxyl group and the branching of the alkyl chain significantly impact the formation of hydrogen-bonded structures and, consequently, the dielectric relaxation dynamics. For instance, studies comparing various heptanol and octanol isomers reveal that steric hindrance around the -OH group can favor the formation of ring-like dimers over linear chains. ruc.dkaip.org This change in supramolecular structure is directly reflected in the strength of the Debye-like relaxation process. jcdyre.dk For example, 4-methyl-3-heptanol (B77350), which has a more sterically hindered hydroxyl group, exhibits a much smaller Debye process compared to less hindered isomers. aip.orgjcdyre.dk
Pressure: Applying high pressure perturbs the liquid structure and significantly influences the dielectric properties of this compound. aip.orgaip.org Generally, an increase in pressure leads to an increase in the static dielectric constant and a pronounced increase in the dielectric relaxation time, especially at lower temperatures. aip.orgcdnsciencepub.com The primary effect of pressure is to alter the equilibrium between different types of hydrogen-bonded species. Research on isomeric alcohols has shown that the application of pressure can favor the formation of linear chain structures over monomeric species, primarily due to entropic factors. aip.org This shift in equilibrium can, in turn, affect the strength and timescale of the Debye relaxation process. For some heptanol isomers, the total dielectric strength has been observed to diminish with increasing pressure below a certain temperature, while increasing with pressure above it, highlighting a complex interplay between temperature, pressure, and molecular association. jcdyre.dk
| Factor | Influence | Observed Effect on Dielectric Properties |
|---|---|---|
| Molecular Architecture (Steric Hindrance) | Affects the equilibrium between linear and cyclic H-bonded structures. researchgate.netjcdyre.dk | Changes the strength of the Debye-like relaxation process; more hindrance can reduce the Debye peak intensity. aip.orgruc.dk |
| Pressure | Perturbs liquid structure and shifts associative equilibria. aip.org | Increases relaxation times and can favor the formation of linear chain aggregates. aip.orgaip.org |
Environmental Fate and Biotransformation of 3 Heptanol
Microbial Degradation Pathways and Metabolites
Microorganisms play a significant role in the breakdown of 3-Heptanol in various environmental compartments. The degradation can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, leading to different metabolic intermediates.
While specific studies detailing the complete microbial degradation pathways of this compound are limited, the general mechanisms for the breakdown of similar secondary alcohols are well-established. In aerobic environments, microorganisms typically initiate the degradation of secondary alcohols by oxidizing the hydroxyl group to a ketone. For this compound, this initial step would yield 3-heptanone. This ketone can then undergo further enzymatic transformations, potentially through Baeyer-Villiger monooxygenases, which would insert an oxygen atom adjacent to the carbonyl group, forming an ester. This ester is then hydrolyzed to an alcohol and a carboxylic acid, which can enter central metabolic pathways like the citric acid cycle.
Under anaerobic conditions, the degradation of alcohols is more complex and often involves different initial activation steps in the absence of oxygen as an electron acceptor. While specific pathways for this compound have not been elucidated, anaerobic degradation of other alcohols can proceed through mechanisms such as addition to fumarate or carboxylation, followed by a series of reactions to break down the carbon skeleton. These processes are generally slower than aerobic degradation.
| Condition | Initial Step (Hypothesized for this compound) | Subsequent Steps (General Pathway) |
| Aerobic | Oxidation of the hydroxyl group to form 3-heptanone. | Baeyer-Villiger oxidation to an ester, followed by hydrolysis to an alcohol and a carboxylic acid, which enter central metabolism. |
| Anaerobic | Initial activation via mechanisms like fumarate addition or carboxylation. | A series of enzymatic reactions to break down the carbon skeleton, often at a slower rate than aerobic degradation. |
Research has indicated that C9 alcohols, structurally similar to this compound, can be metabolites in the microbial degradation of certain isomers of nonylphenol. For instance, the degradation of the nonylphenol isomer 4-(1-ethyl-1,4-dimethyl-pentyl)-phenol by Sphingomonas xenophaga Bayram has been shown to produce 3,6-dimethyl-heptan-3-ol core.ac.uk. This finding suggests that the biodegradation of other branched nonylphenol isomers could lead to the formation of various C9 alcohol metabolites, potentially including this compound, as the alkyl side chain is cleaved from the aromatic ring core.ac.uk. The formation of these alcohol metabolites is a key step in the breakdown of the larger, more complex nonylphenol molecule.
Atmospheric Chemistry and Photochemical Transformations
In the atmosphere, this compound is subject to chemical reactions that determine its persistence and transformation into other compounds. The primary drivers of these transformations are highly reactive species like hydroxyl radicals and ozone.
The reaction of saturated alcohols like this compound with ozone (O₃) in the gas phase is generally considered to be very slow and not a significant atmospheric removal pathway researchgate.net. Ozone primarily reacts with compounds containing carbon-carbon double or triple bonds.
| Atmospheric Reactant | Significance for this compound | Estimated Reaction Rate/Lifetime |
| Hydroxyl Radical (•OH) | Primary atmospheric removal pathway. | Atmospheric lifetime of a few days (estimated from similar alcohols). |
| Ozone (O₃) | Negligible reaction rate. | Not a significant removal pathway. |
Aquatic Fate and Ecotoxicological Implications
In aquatic environments, the fate of this compound is determined by its biodegradability and potential toxicity to aquatic life.
The biodegradation of this compound in aquatic systems is expected to occur, with the rate depending on factors such as microbial population, temperature, and nutrient availability. For readily biodegradable substances, default half-lives in freshwater for modeling purposes are often set at 15 days, though actual half-lives can be much shorter ecetoc.org. While a specific biodegradation half-life for this compound in aquatic systems has not been experimentally determined, its structure as a secondary alcohol suggests it would be susceptible to microbial degradation.
The ecotoxicological implications of this compound for aquatic organisms have not been extensively studied. However, like other alcohols, it can be expected to exhibit baseline toxicity, where the adverse effects are primarily due to non-specific disruption of cell membranes. The toxicity of organic compounds to aquatic organisms is often related to their hydrophobicity. Compounds with moderate hydrophobicity can accumulate in the lipid tissues of aquatic organisms, potentially leading to adverse effects. The potential for bioaccumulation and toxicity would need to be assessed through specific ecotoxicological studies with representative aquatic organisms.
| Parameter | Information for this compound | General Principles |
| Aquatic Biodegradation Half-Life | Not experimentally determined. | Expected to be biodegradable. Default values for readily biodegradable substances are often in the range of days to weeks. |
| Ecotoxicological Effects | Specific data is lacking. | Expected to exhibit baseline toxicity. Potential for adverse effects on aquatic organisms depends on concentration and hydrophobicity. |
Species-Specific Ecotoxicological Assays (e.g., Aquatic Organisms)
The ecotoxicological profile of this compound indicates a degree of toxicity to aquatic organisms. While extensive empirical data from laboratory studies on specific species are not widely available in public literature, computational models provide valuable predictions of its potential effects on different trophic levels within aquatic ecosystems. Quantitative Structure-Activity Relationship (QSAR) models, such as the Ecological Structure Activity Relationships (ECOSAR) program, are widely used to estimate the environmental toxicity of chemicals when experimental data is lacking.
Predictions for this compound from the ECOSAR model suggest that it is toxic to aquatic life. The following table summarizes the predicted median effective concentration (EC50) and median lethal concentration (LC50) values for key aquatic organisms. The LC50 represents the concentration of the chemical that is lethal to 50% of the test population, typically over a 96-hour period for fish. The EC50 is the concentration that causes a non-lethal effect (e.g., immobilization) in 50% of the invertebrate population over a 48-hour period or inhibition of growth in 50% of the algal population over a 72- or 96-hour period.
Predicted Acute Aquatic Toxicity of this compound (ECOSAR v0.99g)
| Organism | Trophic Level | Endpoint | Predicted Value (mg/L) | Reference |
|---|---|---|---|---|
| Fish | Vertebrate | 96-hour LC50 | 12.452 | oecd.org |
| Aquatic Invertebrates (Daphnia) | Primary Consumer | 48-hour EC50 | 12.452 | oecd.org |
| Green Algae | Primary Producer | 96-hour EC50 | 12.452 | oecd.org |
Further QSAR predictions based on neutral organics also provide estimates for chronic toxicity, suggesting a potential for long-term effects at lower concentrations.
Predicted Chronic Aquatic Toxicity of this compound (ECOSAR v0.99g)
| Organism | Endpoint | Predicted Value (mg/L) | Reference |
|---|---|---|---|
| Fish | ChV | 5.12 | oecd.org |
| Daphnia | ChV | 3.18 | oecd.org |
| Green Algae | ChV* | 3.18 | oecd.org |
*ChV (Chronic Value) is the geometric mean of the No-Observed-Effect-Concentration (NOEC) and the Lowest-Observed-Effect-Concentration (LOEC).
These predicted values indicate that this compound is likely to be harmful to aquatic organisms, with potential for both acute and chronic effects.
Bioaccumulation Potential in Environmental Systems
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure (e.g., water, food, sediment) and accumulates to a concentration higher than that in the environment. The potential for a chemical to bioaccumulate is a critical factor in its environmental risk assessment.
The primary indicator for the bioaccumulation potential of an organic chemical is its octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow). This value measures the chemical's hydrophobicity (tendency to dissolve in fats and oils rather than water). A higher log Kow value generally suggests a greater potential for bioaccumulation in the fatty tissues of organisms.
For this compound, the predicted XLogP3 value, a computational estimation of the log Kow, is 2.2. nih.gov For a similar compound, 1-heptanol, the experimentally determined log Kow is 2.62. Regulatory frameworks often consider substances with a log Kow value greater than 4.5 or 5 as having a potential for bioaccumulation. Since the log Kow for heptanol (B41253) isomers is significantly below this threshold, this compound is not expected to bioaccumulate in environmental systems. europa.eu
Another key metric is the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to the concentration in the surrounding water at steady state. researchgate.net A substance is generally considered to have a high bioaccumulation potential if it has a BCF value greater than 2000 to 5000, depending on the regulatory jurisdiction. europa.eu While specific experimental BCF data for this compound are scarce, its low log Kow value strongly suggests that its BCF would also be low.
Therefore, based on its physicochemical properties, this compound has a low potential for bioaccumulation in aquatic organisms and is not expected to biomagnify through the food chain. oecd.org
Research Applications and Emerging Trends in 3 Heptanol Chemistry
Utility as a Synthetic Building Block and Intermediate
The reactivity of the hydroxyl group, coupled with the hydrocarbon chain, makes 3-Heptanol a key starting material for the synthesis of more elaborate molecules. It can undergo reactions typical of secondary alcohols, such as oxidation, dehydration, and esterification, to introduce new functionalities and build molecular complexity.
Synthesis of More Complex Organic Molecules with Diverse Functionalities
This compound is a key building block for creating more complex organic molecules due to the high reactivity of its hydroxyl group. nist.gov A significant application is its use in the synthesis of pheromones. For instance, the Grignard reaction of propanal with a Grignard reagent derived from 2-bromopentane, followed by oxidation, can produce 4-methyl-3-heptanol (B77350) and its corresponding ketone, 4-methyl-3-heptanone.
Furthermore, this compound serves as a precursor in the synthesis of substituted pyrimidine derivatives, which have been studied as analogs to isophthalates for their binding affinity to protein kinase C (PKC) isoforms. chemicalbook.comsigmaaldrich.com It is also employed as a foundational element in synthesizing inhibitors for soluble epoxide hydrolase (sEH), including derivatives of 4-(3-adamantan-1-yl-ureido)-butyric acid and cyclohexanecarboxylic acid. chemicalbook.comsigmaaldrich.com Dehydration of this compound yields olefins like 3-octene and 2-octene, which are themselves valuable raw materials for producing agricultural intermediates and polymer monomers. nist.gov
| Derivative Synthesized from this compound | Synthetic Application/Functionality | Reference |
|---|---|---|
| 4-Methyl-3-heptanol | Aggregation pheromone component | wikipedia.org |
| 4-Methyl-3-heptanone | Alarm pheromone (via oxidation of 4-methyl-3-heptanol) | |
| Substituted Pyrimidine Derivatives | Studied for binding affinity to Protein Kinase C (PKC) | chemicalbook.comsigmaaldrich.com |
| sEH Inhibitors | Pharmaceutical research | chemicalbook.comsigmaaldrich.com |
| 3-Octene / 2-Octene | Intermediates for agricultural chemicals and polymers | nist.gov |
Development of Bioactive Derivatives for Pharmaceutical and Agrochemical Applications
The strategic use of this compound as a synthetic intermediate extends directly to the development of bioactive compounds for the pharmaceutical and agrochemical sectors.
Pharmaceutical Applications: As mentioned, this compound is a building block for synthesizing potent inhibitors of soluble epoxide hydrolase (sEH). chemicalbook.comsigmaaldrich.com sEH is an enzyme involved in the metabolism of signaling lipids, and its inhibition is a therapeutic target for managing inflammation, hypertension, and pain.
Agrochemical Applications: In the agrochemical field, this compound derivatives are crucial as semiochemicals for pest management. The derivative 4-methyl-3-heptanol is a known aggregation pheromone for the European elm beetle (Scolytus multistriatus). The stereochemistry of this derivative is vital for its biological activity. Further oxidation yields 4-methyl-3-heptanone, which functions as an alarm pheromone for several ant species, including the harvester ant (Pogonomyrmex barbatus) and the Texas leaf-cutting ant (Atta texana). These compounds can be used in traps and monitoring systems as part of integrated pest management strategies. Additionally, the olefins produced from the dehydration of this compound serve as raw materials for various agricultural intermediates. nist.gov
Industrial Research Applications
Beyond its role in targeted synthesis, this compound is a subject of study and an intermediate in various industrial contexts, from fine chemicals to process engineering.
Intermediate in the Production of Fine Chemicals, Fragrances, and Flavors
This compound is recognized for its sensory properties, possessing a powerful, herbaceous odor and a pungent, slightly bitter taste. chemicalbook.com This has led to its use as a fragrance and flavor ingredient. It is listed by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which found no safety concerns at current intake levels when used as a flavoring agent. nih.gov Its unique scent profile makes it a valuable component in the formulation of essences and fragrances for various consumer products. nist.gov
Studies in Distillation Process Design (e.g., Vapor-Liquid Equilibrium)
The design and optimization of distillation processes, which are fundamental to chemical separation, rely on accurate thermodynamic data, particularly vapor-liquid equilibrium (VLE) data. ddbst.comrccostello.comkhanacademy.org For a compound like this compound, understanding its VLE characteristics in mixtures with other components is essential for designing efficient separation columns. rccostello.com This data dictates the required size and height of distillation columns. rccostello.com
While specific VLE datasets for binary mixtures involving this compound are compiled in extensive databases like the Dortmund Data Bank (DDBST), the foundational thermodynamic properties of pure this compound are critical for any process simulation. ddbst.com Researchers and chemical engineers utilize these properties to model the behavior of this compound in distillation systems. The significant difference between the boiling point of this compound and related compounds like heptane facilitates their separation via distillation. study.comck12.org
| Thermodynamic Property | Value | Significance in Distillation Design |
|---|---|---|
| Normal Boiling Point (Tboil) | ~156 °C (429.15 K) | Primary factor determining separation feasibility and operating temperature. |
| Enthalpy of Vaporization (ΔvapH) | ~61.5 kJ/mol | Determines the energy (heat) required to vaporize the liquid, impacting reboiler duty. |
| Vapor Pressure (Pvap) | ~1.0 mmHg at 25°C | Relates to the volatility of the substance at a given temperature. |
| Critical Temperature (Tc) | ~605 K | Defines the upper limit of the vapor-liquid phase, crucial for high-pressure process design. |
Advanced Materials Science Applications
Emerging research has identified applications for this compound in the field of advanced materials, particularly in the realm of nanotechnology. One notable use is as a solvent to create specific microenvironments around single-walled carbon nanotubes (SWCNTs). chemicalbook.comsigmaaldrich.com The interaction between the alcohol and the nanotube surface can influence the dispersion and solvatochromic shifts of the SWCNTs, which is important for characterizing and utilizing their unique optical and electronic properties. sigmaaldrich.com
Furthermore, aliphatic alcohols can serve as carbon sources in the synthesis of carbon nanotubes via methods like spray pyrolysis. While studies have often focused on simpler alcohols, the principles extend to longer-chain alcohols, where the carbon content can be leveraged to produce these advanced materials. The olefins derived from this compound's dehydration are also noted as monomers for polymer production, linking its chemistry to the synthesis of new polymeric materials. nist.gov
As a Solvent in Microenvironments (e.g., for Carbon Nanotubes)
The unique physicochemical properties of this compound make it a candidate for specialized solvent applications, particularly in the creation of microenvironments for nanomaterials. Research has identified this compound as a potential solvent for forming these controlled environments around single-walled carbon nanotubes (SWCNTs) chemicalbook.com. The efficacy of a solvent in dispersing carbon nanotubes (CNTs) is crucial for their processing and application in various fields, as CNTs tend to exist in heavily aggregated bundles.
The ability of a solvent to effectively disperse CNTs depends on factors such as surface tension and the nature of the solvent-nanotube interaction. While many common solvents are poor dispersants, certain organic solvents can establish stable dispersions nih.gov. For instance, studies have shown that solvents like cresol can form charge-transfer complexes with carbon nanotubes, an interaction that is stabilized in low-dielectric-constant solvents and helps maintain dispersion northwestern.edu. The molecular structure of this compound, a secondary alcohol with a seven-carbon chain, provides a balance of polar (hydroxyl group) and non-polar (heptyl chain) characteristics that can facilitate interactions with the hydrophobic surface of carbon nanotubes, thereby overcoming the strong van der Waals forces that cause aggregation. This allows for the creation of a localized solvent shell, or microenvironment, which is essential for studying the intrinsic properties of individual nanotubes and for their incorporation into composite materials.
Table 1: Comparison of Solvents for Carbon Nanotube Dispersion
| Solvent | Key Characteristics for CNT Dispersion | Reference |
|---|---|---|
| This compound | Can form microenvironments around SWCNTs. | chemicalbook.com |
| Phenyl Ethyl Alcohol | More effective than ethanol and toluene for stable dispersion, allowing for TEM characterization of individual tubes. | nih.gov |
| Cresols | Form a charge-transfer complex with carbon nanotubes, leading to effective dispersion. | northwestern.edu |
| N-methylpyrrolidone (NMP) | Commonly used polar solvent for CNT dispersion. | us-nano.com |
Future Research Directions and Unexplored Avenues
The chemistry of this compound, while established in certain industrial contexts, presents numerous opportunities for advanced research. Future investigations are poised to leverage modern computational and biotechnological tools to unlock new applications and a deeper fundamental understanding of this versatile secondary alcohol.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling are powerful tools for investigating molecular structures and properties . For this compound, these methods offer a pathway to predict and understand its behavior at an atomic level. Future research could focus on several key areas:
Predictive Property Modeling: Utilizing ab initio and density functional theory (DFT) methods to calculate and refine physicochemical properties such as boiling point, vapor pressure, and solubility in various media. These calculations can supplement and guide experimental work.
Solvation Dynamics: Modeling the behavior of this compound as a solvent, particularly its interaction with complex solutes like carbon nanotubes or active pharmaceutical ingredients. Simulations could elucidate the nature of the microenvironments it forms, including the strength of intermolecular forces and the orientation of solvent molecules.
Reactivity and Mechanistic Studies: Simulating reaction pathways involving this compound to predict reaction kinetics and thermodynamics. This is particularly relevant for its use as a building block in the synthesis of more complex molecules, such as sEH inhibitors chemicalbook.com.
Table 2: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C7H16O | nih.govnist.gov |
| Molecular Weight | 116.20 g/mol | nih.govnist.gov |
| IUPAC Name | heptan-3-ol | nih.govnist.gov |
| Canonical SMILES | CCCCC(CC)O | nih.gov |
| InChIKey | RZKSECIXORKHQS-UHFFFAOYSA-N | nih.govnist.gov |
| XLogP3 | 2.2 | nih.gov |
Development of Novel Biocatalysts for Stereoselective Synthesis
As this compound is a chiral molecule, the ability to produce specific stereoisomers ((R)- and (S)-3-Heptanol) is of significant interest for applications in fine chemicals and pharmaceuticals wikipedia.org. Biocatalysis offers an environmentally benign and highly selective route to such chiral alcohols. Future research should target the discovery and engineering of enzymes for this purpose.
Drawing inspiration from the successful synthesis of related compounds like 4-methyl-3-heptanol, research could proceed by:
Screening for Novel Enzymes: Exploring diverse microbial sources for alcohol dehydrogenases (ADHs), ene-reductases (ERs), or other enzymes capable of stereoselectively reducing the precursor ketone, 3-heptanone.
Enzyme Engineering: Employing techniques like directed evolution and site-directed mutagenesis to improve the activity, stability, and stereoselectivity of existing biocatalysts. For instance, mutants of yeast old yellow enzyme (OYE) have shown high selectivity in the reduction of related unsaturated ketones nih.gov.
Multi-Enzyme Cascade Systems: Designing one-pot syntheses that use multiple enzymes to convert a simple starting material into a specific stereoisomer of this compound, mirroring the multi-enzymatic conversion of 4-methylhept-4-en-3-one into its four stereoisomers nih.gov.
Further Elucidation of Biological Mechanisms at the Molecular Level
This compound has been identified as a plant metabolite, present in organisms such as Camellia sinensis (the tea plant) nih.gov. However, the specific biochemical pathways leading to its synthesis and its precise physiological role within these organisms remain largely uncharacterized. Future research is needed to:
Identify Biosynthetic Pathways: Use transcriptomics, proteomics, and metabolomics to identify the genes and enzymes responsible for the production of this compound in plants. This could involve investigating enzymatic activities analogous to alkane monooxygenases, which are known to functionalize alkanes like n-heptane into alcohols nih.gov.
Investigate Receptor Interactions: As a flavoring agent, this compound interacts with human olfactory and gustatory receptors nih.govguidechem.com. Molecular docking simulations and in-vitro assays could be used to identify the specific receptors involved and to characterize the binding interactions at a molecular level. This knowledge could inform the rational design of new flavor compounds.
Explore its Role in Plant Defense or Signaling: Investigate whether this compound functions as a signaling molecule, an attractant for pollinators, or a component of the plant's defense mechanism against herbivores or pathogens, similar to how related compounds act as insect pheromones researchgate.net.
Investigations into Structure-Activity Relationships for Targeted Applications
Preliminary research has shown that this compound can serve as a structural motif or building block in the synthesis of biologically active molecules, including soluble epoxide hydrolase (sEH) inhibitors and C1 domain-targeted protein kinase C (PKC) analogs chemicalbook.com. This opens a significant avenue for structure-activity relationship (SAR) studies. Future investigations should focus on:
Systematic Derivatization: Synthesizing a library of this compound derivatives with systematic modifications to the alkyl chain length, branching, and functional groups.
Biological Screening: Testing these derivatives for their activity against specific biological targets, such as sEH or PKC isoforms, to build robust SAR models. These models would correlate specific structural features with biological potency and selectivity.
Pheromone Research: Exploring the potential of this compound and its stereoisomers as insect pheromones or kairomones. The well-documented SAR in 4-methyl-3-heptanol, where different stereoisomers elicit different behavioral responses in bark beetles, serves as a compelling model for such studies researchgate.net. By establishing these relationships, novel and highly targeted pest management agents could be developed.
Q & A
Q. What are the recommended methods for synthesizing 3-heptanol in laboratory settings?
Answer: this compound can be synthesized via Grignard reactions , a common method for secondary alcohols. For example:
- Reagents : Ethylmagnesium bromide (Grignard reagent) reacted with a ketone (e.g., 4-heptanone).
- Conditions : Anhydrous ether solvent, controlled temperature (0–25°C), and inert atmosphere (N₂/Ar) to prevent reagent hydrolysis .
- Workup : Hydrolysis with dilute acid (e.g., H₂SO₄) to yield the alcohol.
Q. Key Considerations :
- Purity of starting materials to avoid side reactions.
- Strict exclusion of moisture to maintain reagent activity.
Q. How can the solubility of this compound in water be experimentally determined?
Answer: Two validated methods are:
Titration : Gradually add this compound to water until phase separation occurs, measuring the endpoint via turbidity .
Analytical Quantification : Use gas chromatography (GC) or UV-Vis spectroscopy to quantify this compound in the aqueous phase after equilibration .
Q. Reported Solubility Data :
| Temperature (°C) | Solubility (g/100 g H₂O) | Method | Reference |
|---|---|---|---|
| 25 | 0.43 | GC | |
| 25 | 3.98 | Titration |
Note : Discrepancies arise from measurement techniques. Titration may overestimate due to emulsion formation, while GC provides precise phase-specific data .
Q. What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if vapor exposure exceeds 1 ppm .
- Ventilation : Conduct experiments in a fume hood to limit inhalation risks.
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at room temperature, away from oxidizers and acids .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound be resolved?
Answer: Discrepancies (e.g., 0.43 g/100 g vs. 3.98 g/100 g at 25°C) require methodological evaluation :
Control Variables : Ensure identical temperature (±0.1°C) and purity standards (≥99% this compound).
Phase Separation Detection : Use dynamic light scattering (DLS) to identify microemulsions that traditional methods may miss .
Cross-Validation : Compare results across techniques (e.g., GC, titration, NMR) to isolate systematic errors .
Advanced Tip : Computational models (e.g., COSMO-RS) can predict solubility behavior under varying conditions, aiding experimental design .
Q. What strategies optimize the oxidation of this compound to 3-heptanone?
Answer: Reagent Selection :
- Strong Oxidizers : Chromic acid (H₂CrO₄) achieves >90% conversion but generates toxic Cr³⁺ waste .
- Green Chemistry Alternatives : TEMPO/NaOCl or flow catalysis with O₂ reduce environmental impact .
Q. Optimization Parameters :
| Factor | Optimal Condition | Outcome |
|---|---|---|
| Temperature | 40–60°C | Balances reaction rate & side products |
| Catalyst Loading | 5 mol% TEMPO | Maximizes yield (85–92%) |
| Solvent | Acetonitrile | Enhances reagent miscibility |
Mechanistic Insight : Oxidation proceeds via a two-step dehydrogenation, with ketone formation rate-limited by the initial alcohol deprotonation .
Q. How can spectroscopic techniques distinguish this compound from structural isomers?
Answer:
- ¹³C NMR : The hydroxyl-bearing carbon (C3) in this compound appears at δ 70–75 ppm, distinct from 2-heptanol (δ 65–70 ppm) .
- Mass Spectrometry : Fragmentation patterns differ; this compound shows a dominant m/z 59 fragment ([C₃H₇O]+), while 4-heptanol exhibits m/z 73 ([C₄H₉O]+) .
- IR Spectroscopy : O-H stretch (~3350 cm⁻¹) and C-O stretch (~1050 cm⁻¹) confirm alcohol functionality .
Case Study : GC-MS analysis of a mixture containing this compound and 3-methyl-4-heptanol resolved co-elution issues using a DB-5MS column (30 m × 0.25 mm) with a 10°C/min temperature ramp .
Q. What thermodynamic models explain the phase behavior of this compound/water systems?
Answer: The NRTL (Non-Random Two-Liquid) model accurately predicts mutual solubility by accounting for hydrogen bonding and hydrophobic interactions. Key parameters:
- Interaction Coefficients : Derived from experimental data (e.g., ΔG = -RT ln K, where K is the partition coefficient) .
- Temperature Dependence : Solubility decreases with temperature due to reduced hydrogen-bonding capacity of water .
Validation : Comparing predicted vs. experimental cloud points in ternary systems (this compound/water/surfactant) validates model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
